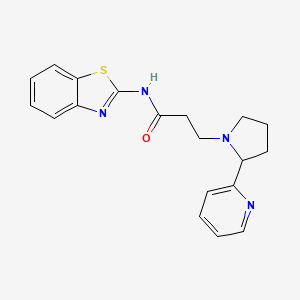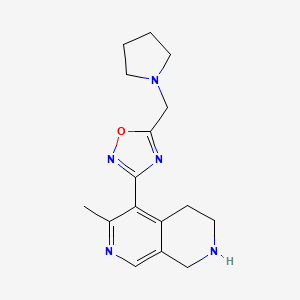![molecular formula C21H23N7 B3795093 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B3795093.png)
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Overview
Description
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-propylpyrazole with 3-phenyl-1H-pyrazole-5-carbaldehyde, followed by cyclization with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of various pharmaceuticals.
4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one: Used in selective C-acylation reactions.
Uniqueness
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyrimidine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-3-11-28-14-18(15(2)27-28)19-9-10-22-21(24-19)23-13-17-12-20(26-25-17)16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVUQSGKFDDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C2=NC(=NC=C2)NCC3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B3795012.png)
![7-methyl-2-(5-phenoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3795019.png)

![N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B3795045.png)
![3-fluoro-N-[1-(hydroxymethyl)propyl]-2-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B3795048.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3795056.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3795061.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B3795068.png)
![N-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B3795070.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B3795085.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B3795096.png)
![(1S,5R)-3-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3795098.png)
![2-{1-(3-methoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3795102.png)
